2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} is a chemical compound known for its unique structure and properties It features a disulfide linkage between two pyridine rings, each substituted with tert-butyl(dimethyl)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} typically involves the coupling of pyridine derivatives with disulfide linkages. One common method involves the reaction of 3,6-bis[tert-butyl(dimethyl)silyl]pyridine with a disulfide reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like fluoride ions (from tetrabutylammonium fluoride) can be used to remove silyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Pyridine derivatives with different substituents replacing the silyl groups.
Scientific Research Applications
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: May be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This compound can interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. The tert-butyl(dimethyl)silyl groups provide steric protection, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Another disulfide-linked compound with different substituents.
tert-Butyldimethylsilyl chloride: A common silylating agent used in organic synthesis.
3,6-Bis(tert-butyl(dimethyl)silyl)pyridine: A precursor in the synthesis of the target compound.
Uniqueness
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} is unique due to its combination of disulfide linkage and bulky silyl groups. This structure provides both reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
137955-88-5 |
---|---|
Molecular Formula |
C34H64N2S2Si4 |
Molecular Weight |
677.4 g/mol |
IUPAC Name |
[2-[[3,6-bis[tert-butyl(dimethyl)silyl]pyridin-2-yl]disulfanyl]-6-[tert-butyl(dimethyl)silyl]pyridin-3-yl]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C34H64N2S2Si4/c1-31(2,3)39(13,14)25-21-23-27(41(17,18)33(7,8)9)35-29(25)37-38-30-26(40(15,16)32(4,5)6)22-24-28(36-30)42(19,20)34(10,11)12/h21-24H,1-20H3 |
InChI Key |
REFLRHAQKBAQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=C(N=C(C=C1)[Si](C)(C)C(C)(C)C)SSC2=C(C=CC(=N2)[Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.